molecular formula C24H23N5O3S B15032594 methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate

methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate

Cat. No.: B15032594
M. Wt: 461.5 g/mol
InChI Key: CDROONRNRAHMPM-UHFFFAOYSA-N
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Description

Methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a triazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves multiple steps, starting with the preparation of the indole and triazine precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the indole ring to indoline.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The triazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Compared to other indole derivatives, methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate stands out due to its unique combination of an indole and triazine ring. Similar compounds include:

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 3-phenyl-2-[[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]propanoate

InChI

InChI=1S/C24H23N5O3S/c1-3-13-29-19-12-8-7-11-17(19)21-22(29)26-24(28-27-21)33-15-20(30)25-18(23(31)32-2)14-16-9-5-4-6-10-16/h3-12,18H,1,13-15H2,2H3,(H,25,30)

InChI Key

CDROONRNRAHMPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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